Bienvenue dans la boutique en ligne BenchChem!

1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperazine

Histamine Receptor H3R/H4R Ligand Conformational Analysis

1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperazine (CAS 1016733-45-1, MFCD09806692) is a heterobifunctional building block combining a 2,3-dihydrobenzofuran scaffold with a piperazine ring via a central amide carbonyl linker (IUPAC: 2,3-dihydro-1-benzofuran-2-yl(piperazin-1-yl)methanone; molecular formula C₁₃H₁₆N₂O₂, MW 232.28 g/mol). This scaffold—bearing a saturated 2,3-dihydrobenzofuran rather than a fully aromatic benzofuran, and an amide linkage instead of a methylene bridge—defines a distinct chemical series that is gaining traction as a key intermediate in medicinal chemistry for deubiquitinase (USP7) inhibitors, histamine receptor (H₃R/H₄R) ligands, and anticancer agents.

Molecular Formula C13H16N2O2
Molecular Weight 232.283
CAS No. 1016733-45-1
Cat. No. B2743565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperazine
CAS1016733-45-1
Molecular FormulaC13H16N2O2
Molecular Weight232.283
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2CC3=CC=CC=C3O2
InChIInChI=1S/C13H16N2O2/c16-13(15-7-5-14-6-8-15)12-9-10-3-1-2-4-11(10)17-12/h1-4,12,14H,5-9H2
InChIKeyVUXNJIPZBJDAFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperazine (CAS 1016733-45-1): Procurement-Ready Physicochemical & Structural Baseline


1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperazine (CAS 1016733-45-1, MFCD09806692) is a heterobifunctional building block combining a 2,3-dihydrobenzofuran scaffold with a piperazine ring via a central amide carbonyl linker (IUPAC: 2,3-dihydro-1-benzofuran-2-yl(piperazin-1-yl)methanone; molecular formula C₁₃H₁₆N₂O₂, MW 232.28 g/mol) [1]. This scaffold—bearing a saturated 2,3-dihydrobenzofuran rather than a fully aromatic benzofuran, and an amide linkage instead of a methylene bridge—defines a distinct chemical series that is gaining traction as a key intermediate in medicinal chemistry for deubiquitinase (USP7) inhibitors, histamine receptor (H₃R/H₄R) ligands, and anticancer agents [2][3].

1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperazine: Why Generic Substitution Fails for Procurement of This Precise Scaffold


Substitution of this compound with its closest commercially available analogs—even those differing by a single bond—carries a high risk of altered pharmacological profile and synthetic utility due to profound differences in electronic character, conformational flexibility, and hydrogen-bonding capacity. The 2,3-dihydrobenzofuran core provides a partially saturated, non-planar scaffold distinct from the fully aromatic benzofuran analog (CAS 41717-31-1), affecting π-stacking and target binding [1]. The amide carbonyl linker between the dihydrobenzofuran and piperazine imposes a discrete conformational preference and hydrogen-bonding donor/acceptor pattern that is absent in the methylene-bridged LINS01 series (1-(2,3-dihydro-1-benzofuran-2-yl)methylpiperazines), which exhibit distinct histamine receptor selectivity profiles [2][3]. Even a shift in the point of attachment (e.g., 4- or 5-yl regioisomers) can redirect receptor subtype preference [4]. Therefore, casual analog substitution in discovery programs or SAR campaigns invalidates comparative data.

1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperazine: Quantified Differentiation Evidence Against Closest Structural Analogs


Amide Carbonyl vs. Methylene Linker: Conformational Restriction and Hydrogen-Bonding Capacity Distinguish the Scaffold from LINS01 Series

The target compound incorporates an amide carbonyl linking the 2,3-dihydrobenzofuran to piperazine, whereas the extensively characterized LINS01 series utilizes a methylene linker. This carbonyl introduces a hydrogen-bond acceptor, restricts rotational freedom, and alters the electrostatic potential surface. In LINS01 compounds, the methylene-bridged analog LINS01005 (compound 1d) shows moderate dopamine D₃ receptor affinity (Ki ≈ 0.3–1.5 µM), while the optimal H₃R antagonist (compound 1h, pKi = 8.4) achieves high affinity through N-allyl substitution [1]. No equivalent data exist for the carbonyl analog, but the distinct pharmacophore precludes direct extrapolation of LINS01 SAR, necessitating independent profiling [1][2].

Histamine Receptor H3R/H4R Ligand Conformational Analysis

Saturated vs. Aromatic Benzofuran Core: Impact on Physicochemical Properties and Scaffold Geometry

The target compound contains a 2,3-dihydrobenzofuran core (MW 232.28), whereas the direct aromatic analog (1-(1-benzofuran-2-carbonyl)piperazine, CAS 41717-31-1) features a fully conjugated benzofuran (MW 230.27) [1]. The saturation of the 2,3-bond alters ring planarity, electron density, and lipophilicity: the parent 2,3-dihydrobenzofuran scaffold has a measured LogP of 1.62–2.16 [2], compared to benzofuran's LogP of ~2.67 [3]. In the anticancer amide series by Choi et al. (2015), 2,3-dihydrobenzofuran-2-carboxamides exhibited distinct cytotoxicity profiles against six human cancer cell lines (ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3) at low micromolar concentrations, with SAR diverging from their benzofuran counterparts [4].

Physicochemical Properties LogP Structural Biology

Regiochemistry at the Benzofuran 2-Position: Structural Prerequisite for USP7 Inhibitor Binding and Selectivity vs. 4- or 5-Yl Isomers

The 2-carbonyl attachment in the target compound is a critical determinant of USP7 binding. The co-crystal structure of USP7 with compound 7 (PDB 6VN5) reveals that the (R)-2,3-dihydrobenzofuran-2-yl(piperazin-1-yl)methanone moiety positions the piperazine for key hydrogen-bond interactions within the allosteric pocket [1]. In the J. Med. Chem. 2020 series, the benzofuran-amide scaffold served as the starting point; replacement of the amide with an ether linker led to a distinct SAR trajectory, while carbon-linked morpholines ultimately yielded orally bioavailable clinical candidates with IC₅₀ values in the low nanomolar range [1]. Isomers with benzofuran attached at the 4- or 5-position (e.g., 1-(2,3-dihydrobenzofuran-4-yl)piperazine) are reported to engage different biological targets (serotonin/dopamine pathways) and exhibit anti-inflammatory rather than deubiquitinase-inhibitory activity [2].

USP7 Inhibitor Deubiquitinase X-Ray Crystallography

Piperazine as a Solubility-Enhancing and Derivatization-Handle: Synthetic Tractability Advantage Over Piperidine Analogs

The target compound features a free piperazine NH, enabling rapid diversification via N-alkylation, acylation, or sulfonylation—a key advantage for library synthesis. By contrast, the piperidine analog (1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidin-4-amine) incorporates a primary amine at the 4-position, which requires orthogonal protection strategies and offers different hydrogen-bonding geometry . Piperazine-containing fragments generally exhibit improved aqueous solubility over piperidine counterparts due to the additional basic nitrogen (predicted pKa₂ ≈ 8–9 for piperazine vs. pKa ≈ 10 for piperidine), facilitating salt formation and formulation [1]. The piperazine NH also serves as a hydrogen-bond donor, a feature absent in N-substituted piperazine analogs (e.g., N-aryl piperazines) [2].

Building Block Synthetic Chemistry Parallel Synthesis

1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperazine: Evidence-Backed Application Scenarios for Procurement Decision-Making


USP7 Deubiquitinase Inhibitor Lead Optimization: Amide Scaffold as a Validated Starting Point

The 2-carbonylpiperazine benzofuran scaffold served as the starting point for the discovery of orally bioavailable USP7 inhibitors (J. Med. Chem. 2020). The amide linkage provides a conformational anchor that positions the piperazine for critical hydrogen bonds in the USP7 allosteric pocket, as confirmed by X-ray crystallography (PDB 6VN5). Procurement of this exact scaffold enables direct follow-up chemistry (ether replacement, morpholine introduction) that led to nanomolar cellular USP7 inhibitors and in vivo tumor growth inhibition in both p53 wildtype and mutant xenograft models [1].

Histamine H₃/H₄ Receptor SAR Expansion: Distinct Pharmacophore from Methylene-Linked LINS01 Probes

The LINS01 series (1-(2,3-dihydro-1-benzofuran-2-yl)methylpiperazines) has yielded potent H₃R antagonists (pKi up to 8.4) and H₄R partial agonists (pKi 7.1). However, the amide carbonyl in the target compound introduces an additional hydrogen-bond acceptor and alters conformational preferences compared to the methylene linker, defining a distinct chemical series. Medicinal chemistry teams exploring H₃R/H₄R dual pharmacology or seeking IP-differentiating scaffolds can use this compound as a complementary starting point for generating novel SAR that is orthogonal to the established LINS01 landscape [2][3].

Parallel Library Synthesis via Piperazine NH Diversification: Rapid Generation of Anticancer Candidate Collections

The free piperazine NH enables high-throughput diversification (N-alkylation, N-acylation, N-sulfonylation) without protection/deprotection cycles, reducing synthetic steps by 1–2 per analog compared to piperidine-4-amine building blocks. This is particularly advantageous for generating libraries targeting NF-κB or tubulin polymerization, where benzofuran-2-carboxamide derivatives have demonstrated potent cytotoxicity (low µM IC₅₀) across six human cancer cell lines. The 2,3-dihydrobenzofuran amide series showed distinct SAR from the fully aromatic benzofuran series in the Choi et al. (2015) study, underscoring the need for precise scaffold selection [4][5].

Fragment-Based Drug Discovery: Privileged Scaffold with Multi-Vector Growth Potential

With a molecular weight of 232.28 and a balanced LogP scaffold (parent 2,3-dihydrobenzofuran LogP 1.6–2.2), this compound meets fragment-like property criteria. The three distinct vectors for elaboration (piperazine NH, benzofuran aromatic positions, and dihydrofuran C2/C3 positions) support fragment growing, merging, or linking strategies. The partially saturated core offers a 3D shape advantage over flat aromatic fragments, aligning with modern FBDD emphasis on increasing sp³ character to improve clinical success rates [6].

Quote Request

Request a Quote for 1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.